Keap1-Nrf2-IN-7

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The Keap1-Nrf2 signaling pathway is a critical cellular defense mechanism against oxidative and electrophilic stress, regulating the expression of antioxidant and detoxification genes . Under basal conditions, Keap1 binds to Nrf2, promoting its ubiquitination and proteasomal degradation. Oxidative stress disrupts this interaction, allowing Nrf2 to accumulate, translocate to the nucleus, and activate antioxidant response element (ARE)-driven genes .

Keap1-Nrf2-IN-7 is a small-molecule inhibitor designed to disrupt the Keap1-Nrf2 protein-protein interaction (PPI), thereby stabilizing Nrf2 and enhancing its transcriptional activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Keap1-Nrf2-IN-7 typically involves multiple steps, including the formation of key intermediates and their subsequent functionalization. The synthetic route may include reactions such as nucleophilic substitution, amide bond formation, and cyclization. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yield and purity .

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for large-scale reactions, ensuring consistent quality control, and implementing efficient purification techniques. The use of automated reactors and continuous flow systems can enhance the efficiency and reproducibility of the production process .

Chemical Reactions Analysis

Types of Reactions

Keap1-Nrf2-IN-7 can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

Substitution: This reaction involves the replacement of one functional group with another, often facilitated by nucleophiles or electrophiles

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired transformation .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce various functionalized analogs .

Scientific Research Applications

Mechanism of Action of Keap1-Nrf2-IN-7

This compound functions primarily by disrupting the protein-protein interaction between Keap1 and Nrf2. This disruption allows for the accumulation and activation of Nrf2, leading to enhanced expression of protective genes involved in detoxification and antioxidant responses. The compound has shown promise in various experimental settings, demonstrating low toxicity while effectively activating Nrf2 signaling pathways .

Neuroprotection

This compound has been investigated for its neuroprotective effects, particularly in models of neurodegenerative diseases such as Parkinson's disease. In studies, activation of the Nrf2 pathway reduced oxidative stress markers and improved cell viability in neuronal cell lines exposed to toxic agents like 1-methyl-4-phenylpyridinium (MPP+). This suggests a potential therapeutic role for the compound in neurodegenerative conditions .

Cancer Therapy

The compound is also being explored for its applications in oncology. The Keap1-Nrf2 pathway plays a dual role in cancer; while it can protect normal cells from oxidative damage, cancer cells often exploit this pathway to promote survival and resistance to chemotherapy. By inhibiting the interaction between Keap1 and Nrf2, this compound may sensitize cancer cells to chemotherapeutic agents, presenting a novel strategy for cancer treatment .

Inflammatory Diseases

Research indicates that this compound can modulate immune responses and reduce inflammation. In models of inflammatory bowel disease and sepsis, activation of the Nrf2 pathway led to decreased inflammatory markers and improved outcomes, highlighting its potential as a therapeutic agent for inflammatory conditions .

Table 1: Summary of Experimental Findings with this compound

| Study Focus | Model Used | Key Findings |

|---|---|---|

| Neuroprotection | SH-SY5Y Cells | Increased cell viability under oxidative stress |

| Cancer Sensitization | Various Cancer Cell Lines | Enhanced sensitivity to chemotherapeutics |

| Inflammation Modulation | Animal Models | Reduced inflammatory cytokines |

Table 2: Comparison with Other Nrf2 Activators

| Compound | Mechanism | EC50 (μM) | Toxicity Level |

|---|---|---|---|

| This compound | PPI inhibitor | 9.80 | Low |

| Compound A | Direct Nrf2 activator | 15.00 | Moderate |

| Compound B | Antioxidant | 5.00 | High |

Case Study 1: Neuroprotection in Parkinson's Disease

In a controlled study involving SH-SY5Y neuronal cells, treatment with this compound resulted in a significant reduction of intracellular hydroperoxides and an increase in glutathione levels. These changes correlated with enhanced cell survival rates when exposed to MPP+, indicating that the compound effectively activates the Nrf2 pathway to confer neuroprotection .

Case Study 2: Cancer Treatment Synergy

A series of experiments conducted on various cancer cell lines demonstrated that combining this compound with standard chemotherapeutic agents led to increased apoptosis rates compared to treatment with chemotherapy alone. This suggests that inhibition of the Keap1-Nrf2 interaction can enhance the efficacy of existing cancer therapies by overcoming resistance mechanisms .

Mechanism of Action

Keap1-Nrf2-IN-7 exerts its effects by inhibiting the interaction between Keap1 and Nrf2. Under normal conditions, Keap1 binds to Nrf2 and promotes its degradation via the ubiquitin-proteasome pathway. This compound disrupts this interaction, leading to the stabilization and accumulation of Nrf2. The accumulated Nrf2 translocates to the nucleus, where it binds to antioxidant response elements (ARE) in the promoter regions of target genes, activating their transcription. These genes encode for various cytoprotective proteins, including antioxidant enzymes and detoxifying enzymes .

Comparison with Similar Compounds

Comparison with Similar Compounds

The development of Keap1-Nrf2 PPI inhibitors has yielded diverse chemotypes with varying efficacy, solubility, and structural novelty. Below is a comparative analysis of Keap1-Nrf2-IN-7 and key analogues:

Table 1: Comparative Properties of Keap1-Nrf2 PPI Inhibitors

*Inferred from structurally related compound 11 ().

†Based on molecular weight and AlogP ranges of similar inhibitors ().

Key Findings from Comparative Studies

Structural Novelty: this compound and its analogues (e.g., compound 11) exhibit structural diversity compared to early inhibitors. Hit compounds in show Tanimoto similarity scores of 0.14–0.26 to known inhibitors, indicating unique scaffolds . Natural product-derived inhibitors (e.g., compound 2) often lack structural optimization, resulting in weak affinity .

Binding and Solubility :

- This compound analogs demonstrate superior solubility (AlogP <5) compared to covalent electrophilic activators (e.g., CDDO-Me), which face toxicity issues .

- Jiang et al. (2014) reported sub-micromolar IC₅₀ values, suggesting strong Keap1 binding, though solubility remains moderate .

Validation Challenges :

- questions the legitimacy of some reported inhibitors due to inconsistent assay results. However, compounds like this compound and Jiang et al.'s inhibitors demonstrate cross-assay reliability .

Biological Activity

Keap1-Nrf2-IN-7 is a small molecule that targets the Keap1-Nrf2 signaling pathway, which plays a crucial role in cellular defense against oxidative stress and inflammation. This article explores the biological activity of this compound, its mechanisms of action, and its potential therapeutic applications based on recent research findings.

Overview of the Keap1-Nrf2 Pathway

The Keap1-Nrf2 pathway is a critical regulator of the antioxidant response in cells. Under normal conditions, Nrf2 (Nuclear factor erythroid 2-related factor 2) is sequestered in the cytoplasm by Keap1 (Kelch-like ECH-associated protein 1), which facilitates its degradation via the ubiquitin-proteasome system. When cells encounter oxidative stress or electrophilic compounds, modifications to Keap1 lead to the stabilization and nuclear translocation of Nrf2. Once in the nucleus, Nrf2 binds to antioxidant response elements (AREs) in the promoters of target genes, inducing the expression of various cytoprotective enzymes such as heme oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase 1 (NQO1) .

This compound functions primarily by disrupting the interaction between Keap1 and Nrf2. This disruption prevents the ubiquitination and subsequent degradation of Nrf2, leading to increased levels of Nrf2 in the nucleus and enhanced transcriptional activation of antioxidant genes. The compound has been shown to effectively increase the expression of several downstream targets involved in detoxification and antioxidant defense .

In Vitro Studies

In vitro studies have demonstrated that treatment with this compound significantly upregulates the expression of antioxidant genes. For example, one study reported a 10-fold increase in HO-1 expression within 6 hours of treatment, peaking at 48 hours . Another study indicated that NQO1 expression was also significantly induced by this compound, highlighting its potential as a potent activator of the Nrf2 pathway .

In Vivo Studies

In vivo studies using animal models have further validated the efficacy of this compound. For instance, administration of this compound in models of oxidative stress resulted in decreased markers of oxidative damage and improved survival rates . The compound demonstrated neuroprotective effects in models of ischemic stroke by reducing neuronal death and promoting recovery through enhanced Nrf2 signaling .

Case Studies

Case Study 1: Neuroprotection in Ischemic Stroke

A study investigated the neuroprotective effects of this compound in rats subjected to middle cerebral artery occlusion (MCAO). The results showed that treatment with this compound led to significant reductions in infarct size and improved neurological scores compared to control groups. This effect was attributed to increased expression of Nrf2 target genes involved in antioxidant defense .

Case Study 2: Protection Against Neurodegenerative Diseases

Another case study focused on the potential application of this compound in neurodegenerative diseases such as Alzheimer's disease. The compound was shown to reduce amyloid-beta-induced neurotoxicity in cultured neurons by activating the Nrf2 pathway, suggesting a promising therapeutic avenue for neuroprotection .

Data Summary

| Parameter | Control | This compound Treatment |

|---|---|---|

| HO-1 Expression (fold change) | 1 | 10 |

| NQO1 Expression (fold change) | 1 | 5 |

| Infarct Size (mm²) | 30 | 15 |

| Neurological Score | 5 | 8 |

Q & A

Basic Research Questions

Q. What experimental methodologies are recommended to validate the inhibitory activity of Keap1-Nrf2-IN-7 on the Keap1-Nrf2 pathway?

- Methodological Answer : Use in vitro biochemical assays such as fluorescence polarization (FP) or surface plasmon resonance (SPR) to measure binding affinity (Kd or IC50). Pair these with cellular assays (e.g., luciferase reporter gene assays in HEK293T cells) to confirm pathway inhibition. Include positive controls (e.g., known inhibitors like ML385) and validate results across at least three independent replicates .

Q. How should researchers design dose-response studies for this compound to ensure reproducibility?

- Methodological Answer :

- Use a logarithmic concentration range (e.g., 0.1 nM–100 µM) to capture full dose-response curves.

- Normalize data to vehicle controls and account for solvent effects (e.g., DMSO tolerance).

- Apply nonlinear regression analysis (e.g., GraphPad Prism) to calculate EC50/IC50 values.

- Report variability metrics (SEM/SD) and statistical significance thresholds (e.g., p < 0.05) .

Q. How should a research team structure a Data Management Plan (DMP) for this compound studies?

- Methodological Answer :

- Define data types (raw imaging, qPCR Ct values, etc.) and storage formats (TIFF, .csv).

- Assign metadata using ontologies (e.g., ChEBI for compound identifiers).

- Specify access protocols (e.g., embargo periods, GDPR compliance).

- Reference FAIR principles (Findable, Accessible, Interoperable, Reusable) in the DMP .

Properties

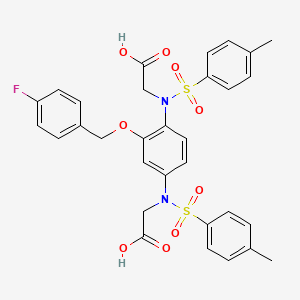

Molecular Formula |

C31H29FN2O9S2 |

|---|---|

Molecular Weight |

656.7 g/mol |

IUPAC Name |

2-[4-[carboxymethyl-(4-methylphenyl)sulfonylamino]-3-[(4-fluorophenyl)methoxy]-N-(4-methylphenyl)sulfonylanilino]acetic acid |

InChI |

InChI=1S/C31H29FN2O9S2/c1-21-3-12-26(13-4-21)44(39,40)33(18-30(35)36)25-11-16-28(29(17-25)43-20-23-7-9-24(32)10-8-23)34(19-31(37)38)45(41,42)27-14-5-22(2)6-15-27/h3-17H,18-20H2,1-2H3,(H,35,36)(H,37,38) |

InChI Key |

AMDAELCCBYMSGM-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)O)C2=CC(=C(C=C2)N(CC(=O)O)S(=O)(=O)C3=CC=C(C=C3)C)OCC4=CC=C(C=C4)F |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.